3-[(2,5-Dichlorophenoxy)methyl]benzohydrazide: A Technical Guide to Synthesis, Derivatization, and Discovery Applications
3-[(2,5-Dichlorophenoxy)methyl]benzohydrazide: A Technical Guide to Synthesis, Derivatization, and Discovery Applications
Executive Summary
In the landscape of modern drug discovery and agrochemical development, functionalized building blocks dictate the efficiency of library synthesis. 3-[(2,5-Dichlorophenoxy)methyl]benzohydrazide (CAS: 438464-02-9) is a highly versatile, bifunctional intermediate[1]. It combines the lipophilic, target-anchoring properties of a 2,5-dichlorophenoxy moiety with the reactive versatility of a benzohydrazide core. This whitepaper provides an in-depth mechanistic and practical guide to the chemical properties, synthetic methodologies, and downstream applications of this compound for researchers and drug development professionals.
Structural & Physicochemical Profiling
The architectural design of 3-[(2,5-Dichlorophenoxy)methyl]benzohydrazide is deliberately bifurcated to serve two distinct chemical purposes:
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The 2,5-Dichlorophenoxy Ether Moiety: The halogenated aromatic ring provides significant lipophilicity (LogP enhancement) and metabolic stability. The chlorine atoms at the 2 and 5 positions create specific steric and electronic environments capable of halogen bonding within enzyme active sites, a feature heavily exploited in the design of herbicides (mimicking 2,4-D) and antimicrobial agents[2].
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The Benzohydrazide Core: The terminal −CO−NH−NH2 group is a highly reactive nucleophilic center. Due to the "alpha effect" (the adjacent nitrogen lone pairs repelling each other), the terminal amine is exceptionally nucleophilic, making it an ideal precursor for condensation reactions and heterocyclic annulation[3].
Quantitative Data Summary
To facilitate rapid reference for synthetic planning, the core physicochemical properties are summarized below:
| Property | Value | Rationale / Implication for Synthesis |
| CAS Number | 438464-02-9 | Unique identifier for procurement and database querying[1]. |
| Molecular Formula | C14H12Cl2N2O2 | Dictates exact mass for high-resolution mass spectrometry (HRMS) validation. |
| Molecular Weight | 311.16 g/mol | Optimal for fragment-based drug discovery (FBDD) (Rule of 3 compliant). |
| Hydrogen Bond Donors | 2 (from −NH−NH2 ) | Critical for target binding; reactive sites for derivatization. |
| Hydrogen Bond Acceptors | 3 (Carbonyl, Ether, Amine) | Facilitates solubility in polar aprotic solvents (e.g., DMF, DMSO). |
Synthetic Pathways & Methodologies
The synthesis of 3-[(2,5-Dichlorophenoxy)methyl]benzohydrazide is typically achieved via a two-step linear sequence: a Williamson ether synthesis followed by the hydrazinolysis of the resulting ester[4].
Synthetic workflow for 3-[(2,5-Dichlorophenoxy)methyl]benzohydrazide.
Step-by-Step Methodology: Ester Hydrazinolysis
The conversion of the intermediate methyl ester to the target hydrazide relies on a nucleophilic acyl substitution mechanism. Hydrazine hydrate is utilized as both the reagent and, occasionally, a co-solvent[5].
Causality of Experimental Choices:
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Solvent Selection (Ethanol): Ethanol perfectly balances the solubility of the lipophilic ester starting material with the highly polar hydrazine hydrate. Furthermore, the product hydrazide typically exhibits lower solubility in cold ethanol than the ester, allowing for precipitation-driven reaction completion (Le Chatelier's principle).
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Excess Hydrazine: A molar excess (typically 3-5 equivalents) is used to prevent the formation of symmetrical diacylhydrazines (dimers)[3].
Self-Validating Protocol:
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Preparation: Dissolve 10.0 mmol of Methyl 3-[(2,5-dichlorophenoxy)methyl]benzoate in 30 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
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Addition: Add 40.0 mmol (approx. 2.0 mL) of 85% hydrazine hydrate dropwise at room temperature. Safety Note: Hydrazine is highly toxic and a suspected carcinogen; perform strictly inside a fume hood.
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Reaction: Heat the mixture to reflux (approx. 78°C) for 6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 2:1). The disappearance of the high-Rf ester spot validates reaction progression.
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Isolation: Concentrate the mixture under reduced pressure to remove excess ethanol and unreacted hydrazine. Pour the residue into ice-cold distilled water to precipitate the crude hydrazide.
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Validation: Filter, wash with cold water, and recrystallize from ethanol. Validate via 1H -NMR: look for the disappearance of the ester methoxy singlet (~3.8 ppm) and the appearance of broad singlets for the −NH (~10.2 ppm) and −NH2 (~4.5 ppm) protons.
Downstream Derivatization & Applications
The true value of 3-[(2,5-Dichlorophenoxy)methyl]benzohydrazide lies in its capacity to act as a universal node for generating diverse heterocyclic libraries.
Downstream derivatization pathways of the benzohydrazide core.
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are privileged scaffolds in medicinal chemistry, known for acting as bioisosteres for amides and esters while providing improved pharmacokinetic profiles. The synthesis from our core hydrazide involves an initial formation of a diacylhydrazine intermediate, followed by an intramolecular nucleophilic attack and subsequent cyclodehydration[3].
Protocol for 5-Substituted-1,3,4-oxadiazole-2-thiol Formation:
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Dissolve 5.0 mmol of the benzohydrazide in 20 mL of ethanol containing 5.0 mmol of KOH.
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Add 10.0 mmol of Carbon Disulfide ( CS2 ) dropwise at 0°C[6].
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Reflux the mixture for 12 hours until the evolution of H2S gas ceases.
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Acidify the cooled mixture with dilute HCl to pH 3-4 to precipitate the oxadiazole-2-thiol.
Schiff Base (Hydrazone) Formation
Condensation with various aromatic or aliphatic aldehydes yields Schiff bases. These derivatives are heavily researched for their ability to chelate transition metals (e.g., Cu, Zn), which is a primary mechanism for their observed antifungal and anticancer cytotoxicities[3].
Mechanistic Applications in Discovery
Agrochemical Utility
Derivatives containing the dichlorophenoxy moiety are historically significant in agriculture. Compounds structurally analogous to 3-[(2,5-Dichlorophenoxy)methyl]benzohydrazide exhibit profound herbicidal and fungicidal activities. The mechanism of action often involves the disruption of plant hormone regulation (mimicking auxins like 2,4-D) or the inhibition of essential fungal cell wall enzymes[2]. The addition of the hydrazide/oxadiazole tail enhances systemic mobility within the plant vasculature.
Pharmaceutical Utility
In drug discovery, the compound serves as a precursor for antitubercular and antimicrobial agents. The lipophilic dichlorophenoxy group facilitates penetration through the complex, lipid-rich cell wall of Mycobacterium tuberculosis, while the hydrazide-derived heterocycle interacts with intracellular targets, such as the enoyl-acyl carrier protein reductase (InhA), analogous to the action of the first-line drug Isoniazid[7].
Conclusion
3-[(2,5-Dichlorophenoxy)methyl]benzohydrazide is far more than a static catalog entry; it is a dynamic chemical fulcrum. By understanding the causality behind its structural components—the lipophilicity of the dichlorophenoxy ether and the nucleophilicity of the hydrazide—researchers can logically design self-validating synthetic pathways to access a vast array of bioactive heterocycles for both agrochemical and pharmaceutical screening.
References
- 438464-02-9 | CAS DataBase - ChemicalBook Source: ChemicalBook URL
- Decanohydrazide | 20478-70-0 | Benchchem (Hydrazinolysis Mechanism)
- Recent advances in the catalytic applications of GO/rGO for green organic synthesis (Oxadiazole Synthesis)
- Source: PMC (National Institutes of Health)
Sources
- 1. 438464-02-9 | CAS DataBase [m.chemicalbook.com]
- 2. Design, Synthesis, Biological Activities and 3D-QSAR of New N,N'-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-3-nitrobenzohydrazide|16 g/mol|RUO [benchchem.com]
- 4. Decanohydrazide | 20478-70-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 6-nitrobenzofuran-2-carboxylate | Benchchem [benchchem.com]
- 7. 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol | 41421-19-6 | Benchchem [benchchem.com]
